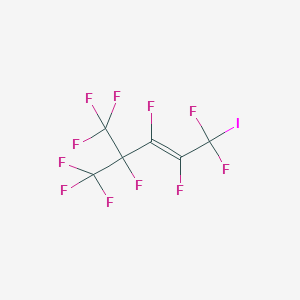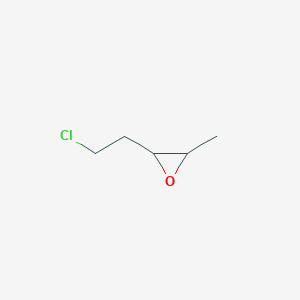
2-(2-Chloroethyl)-3-methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-3-methyloxirane, also known as chloromethyl ethyl ether, is a colorless liquid with a pungent odor. It is a highly reactive compound and has been widely used in the chemical industry as a reagent and intermediate in the synthesis of various organic compounds. Due to its high reactivity, it is also a potent alkylating agent and has been studied extensively for its potential use in cancer chemotherapy.
作用機序
The mechanism of action of 2-(2-Chloroethyl)-3-methyloxirane involves the formation of covalent bonds between the alkylating agent and the DNA molecule. The 2-(2-Chloroethyl)-3-methyloxirane group of the compound reacts with the nitrogen atoms in the DNA bases, resulting in the formation of highly reactive intermediates. These intermediates then react with other nucleophilic groups in the DNA molecule, resulting in the formation of cross-links and adducts. These cross-links and adducts disrupt the normal structure of the DNA molecule, preventing the cancer cells from replicating and dividing.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(2-Chloroethyl)-3-methyloxirane are primarily related to its alkylating activity. The compound has been shown to be highly toxic to both cancer cells and normal cells, and can cause a wide range of adverse effects, including DNA damage, apoptosis, and cell cycle arrest. In addition, it can also cause damage to other cellular components, such as proteins and lipids, leading to further cellular dysfunction.
実験室実験の利点と制限
The advantages of using 2-(2-Chloroethyl)-3-methyloxirane in lab experiments are primarily related to its high reactivity and potent alkylating activity. It can be used to study the effects of DNA damage and repair, as well as the mechanisms of cell death and apoptosis. However, its high toxicity and potential for causing adverse effects limit its use in certain experiments, and precautions must be taken to ensure the safety of researchers working with the compound.
将来の方向性
There are several future directions for research involving 2-(2-Chloroethyl)-3-methyloxirane. One area of interest is the development of new analogs and derivatives of the compound, with improved selectivity and reduced toxicity. Another area of interest is the use of the compound in combination with other chemotherapeutic agents, to enhance its efficacy and reduce the risk of adverse effects. Finally, further studies are needed to elucidate the mechanisms of action of the compound, and to identify new targets for cancer therapy.
合成法
The synthesis of 2-(2-Chloroethyl)-3-methyloxirane can be achieved through the reaction of ethylene oxide with hydrogen chloride in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion attacks the ethylene oxide molecule, resulting in the formation of the 2-(2-Chloroethyl)-3-methyloxirane ethyl ether.
科学的研究の応用
2-(2-Chloroethyl)-3-methyloxirane has been extensively studied for its potential use in cancer chemotherapy. It is a potent alkylating agent and has been shown to be effective in inhibiting the growth of various cancer cell lines. It works by binding to the DNA molecule and disrupting its structure, thereby preventing the cancer cells from replicating and dividing.
特性
CAS番号 |
117553-19-2 |
|---|---|
製品名 |
2-(2-Chloroethyl)-3-methyloxirane |
分子式 |
C5H9ClO |
分子量 |
120.58 g/mol |
IUPAC名 |
2-(2-chloroethyl)-3-methyloxirane |
InChI |
InChI=1S/C5H9ClO/c1-4-5(7-4)2-3-6/h4-5H,2-3H2,1H3 |
InChIキー |
DDLQNHHSWYGUDU-UHFFFAOYSA-N |
SMILES |
CC1C(O1)CCCl |
正規SMILES |
CC1C(O1)CCCl |
同義語 |
Oxirane, 2-(2-chloroethyl)-3-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





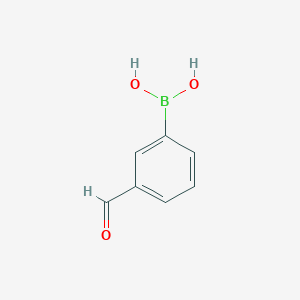


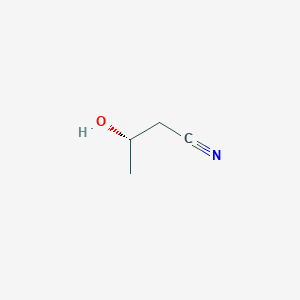

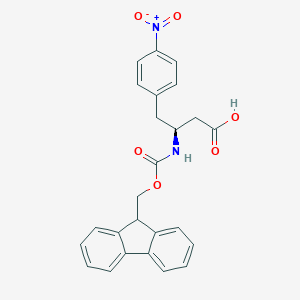
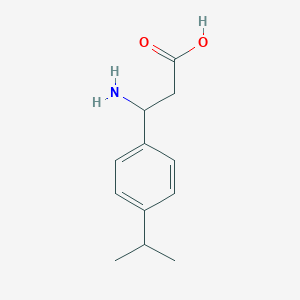
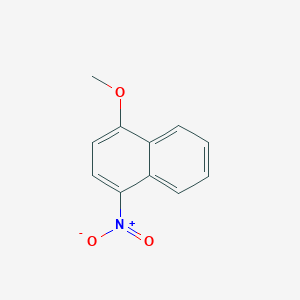
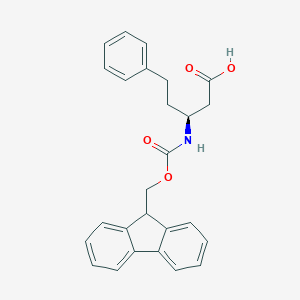
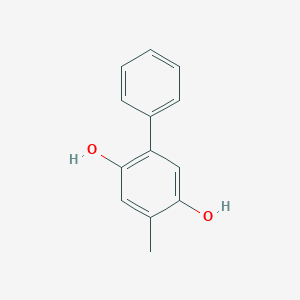
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
